molecular formula C12H13NS B13014159 3-Ethyl-2-methylquinoline-4(1H)-thione

3-Ethyl-2-methylquinoline-4(1H)-thione

Cat. No.: B13014159
M. Wt: 203.31 g/mol
InChI Key: AZZXNOGPKSDKLO-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylquinoline-4(1H)-thione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylquinoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylquinoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, and acylated derivatives.

Scientific Research Applications

3-Ethyl-2-methylquinoline-4(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4(1H)-thione: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    3-Ethylquinoline-4(1H)-thione: Lacks the methyl group, leading to different steric and electronic properties.

    2-Methylquinoline-4(1H)-one: Contains a carbonyl group instead of a thione, resulting in different reactivity and applications.

Uniqueness

3-Ethyl-2-methylquinoline-4(1H)-thione is unique due to the presence of both ethyl and methyl groups, which can influence its chemical behavior and biological activity. The combination of these substituents with the thione group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

3-ethyl-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C12H13NS/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

AZZXNOGPKSDKLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C2C1=S)C

Origin of Product

United States

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